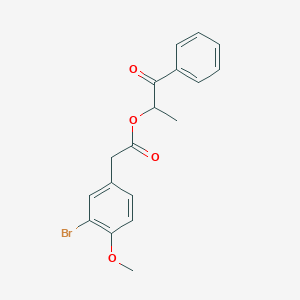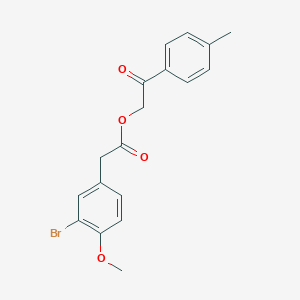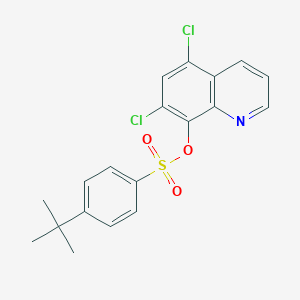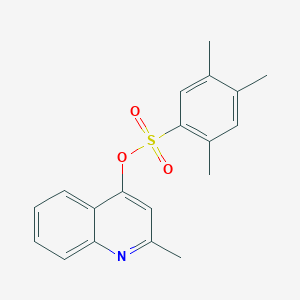![molecular formula C13H17Cl2NO4S B288820 4-[(2,5-Dichloro-4-methoxyphenyl)sulfonyl]-2,6-dimethylmorpholine](/img/structure/B288820.png)
4-[(2,5-Dichloro-4-methoxyphenyl)sulfonyl]-2,6-dimethylmorpholine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[(2,5-Dichloro-4-methoxyphenyl)sulfonyl]-2,6-dimethylmorpholine, also known as DIDS, is a sulfonamide compound that has been widely used in scientific research as an inhibitor of various ion channels and transporters. DIDS has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for studying ion channel function and regulation.
作用机制
The mechanism of action of 4-[(2,5-Dichloro-4-methoxyphenyl)sulfonyl]-2,6-dimethylmorpholine involves the covalent modification of ion channels and transporters. 4-[(2,5-Dichloro-4-methoxyphenyl)sulfonyl]-2,6-dimethylmorpholine reacts with specific amino acid residues in the ion channel or transporter, leading to the inhibition of ion transport. The exact mechanism of inhibition varies depending on the specific ion channel or transporter being targeted.
Biochemical and Physiological Effects:
4-[(2,5-Dichloro-4-methoxyphenyl)sulfonyl]-2,6-dimethylmorpholine has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of the cystic fibrosis transmembrane conductance regulator (CFTR), a chloride channel that is mutated in patients with cystic fibrosis. 4-[(2,5-Dichloro-4-methoxyphenyl)sulfonyl]-2,6-dimethylmorpholine has also been shown to inhibit the activity of the Na+/H+ exchanger, a transporter that plays a role in regulating intracellular pH. In addition, 4-[(2,5-Dichloro-4-methoxyphenyl)sulfonyl]-2,6-dimethylmorpholine has been shown to inhibit the activity of the Na+/Ca2+ exchanger, a transporter that plays a role in regulating intracellular calcium levels.
实验室实验的优点和局限性
One advantage of using 4-[(2,5-Dichloro-4-methoxyphenyl)sulfonyl]-2,6-dimethylmorpholine in lab experiments is that it is a highly specific inhibitor of ion channels and transporters. This allows researchers to selectively inhibit the activity of a specific ion channel or transporter, without affecting other ion channels or transporters. However, one limitation of using 4-[(2,5-Dichloro-4-methoxyphenyl)sulfonyl]-2,6-dimethylmorpholine is that it can be toxic to cells at high concentrations. Careful titration of 4-[(2,5-Dichloro-4-methoxyphenyl)sulfonyl]-2,6-dimethylmorpholine concentration is necessary to avoid toxicity.
未来方向
There are many potential future directions for research involving 4-[(2,5-Dichloro-4-methoxyphenyl)sulfonyl]-2,6-dimethylmorpholine. One area of interest is the role of 4-[(2,5-Dichloro-4-methoxyphenyl)sulfonyl]-2,6-dimethylmorpholine in regulating ion channels and transporters in disease states. For example, 4-[(2,5-Dichloro-4-methoxyphenyl)sulfonyl]-2,6-dimethylmorpholine has been shown to inhibit the activity of the CFTR chloride channel, which is mutated in cystic fibrosis. Further research could explore the potential therapeutic applications of 4-[(2,5-Dichloro-4-methoxyphenyl)sulfonyl]-2,6-dimethylmorpholine in cystic fibrosis and other diseases. Another potential area of research is the development of new 4-[(2,5-Dichloro-4-methoxyphenyl)sulfonyl]-2,6-dimethylmorpholine analogs that have improved specificity and reduced toxicity.
合成方法
The synthesis of 4-[(2,5-Dichloro-4-methoxyphenyl)sulfonyl]-2,6-dimethylmorpholine involves the reaction of 2,5-dichloro-4-methoxyaniline with chlorosulfonic acid to form the corresponding sulfonyl chloride. This is then reacted with 2,6-dimethylmorpholine to yield 4-[(2,5-Dichloro-4-methoxyphenyl)sulfonyl]-2,6-dimethylmorpholine.
科学研究应用
4-[(2,5-Dichloro-4-methoxyphenyl)sulfonyl]-2,6-dimethylmorpholine has been extensively used in scientific research as an inhibitor of various ion channels and transporters. It has been shown to inhibit chloride channels, sodium channels, potassium channels, and calcium channels, among others. 4-[(2,5-Dichloro-4-methoxyphenyl)sulfonyl]-2,6-dimethylmorpholine has also been used to study the regulation of ion channels, as well as the role of ion channels in various physiological processes.
属性
产品名称 |
4-[(2,5-Dichloro-4-methoxyphenyl)sulfonyl]-2,6-dimethylmorpholine |
|---|---|
分子式 |
C13H17Cl2NO4S |
分子量 |
354.2 g/mol |
IUPAC 名称 |
4-(2,5-dichloro-4-methoxyphenyl)sulfonyl-2,6-dimethylmorpholine |
InChI |
InChI=1S/C13H17Cl2NO4S/c1-8-6-16(7-9(2)20-8)21(17,18)13-5-10(14)12(19-3)4-11(13)15/h4-5,8-9H,6-7H2,1-3H3 |
InChI 键 |
NPVHVXASPIKGSQ-UHFFFAOYSA-N |
SMILES |
CC1CN(CC(O1)C)S(=O)(=O)C2=C(C=C(C(=C2)Cl)OC)Cl |
规范 SMILES |
CC1CN(CC(O1)C)S(=O)(=O)C2=C(C=C(C(=C2)Cl)OC)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![3-[(4-benzyl-1-piperazinyl)carbonyl]-6-bromo-8-methoxy-2H-chromen-2-one](/img/structure/B288756.png)
![1-({4'-[(2,6-Dimethyl-1-piperidinyl)sulfonyl][1,1'-biphenyl]-4-yl}sulfonyl)-2,6-dimethylpiperidine](/img/structure/B288758.png)


![2,6-Dichloro-3-[(4-phenyl-1-piperazinyl)sulfonyl]phenyl methyl ether](/img/structure/B288762.png)

![2,4-Dichloro-5-[(4-phenyl-1-piperazinyl)sulfonyl]phenyl methyl ether](/img/structure/B288764.png)

![1-[(4-Bromo-1-naphthyl)sulfonyl]-4-(2,4-dimethylphenyl)piperazine](/img/structure/B288770.png)